molecular formula C9H9NO5 B14271406 4-(2-Hydroxyethyl)-3-nitrobenzoic acid CAS No. 134403-90-0

4-(2-Hydroxyethyl)-3-nitrobenzoic acid

Cat. No.: B14271406
CAS No.: 134403-90-0
M. Wt: 211.17 g/mol
InChI Key: MSFYYWJRJJCOEB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-3-nitrobenzoic acid is an organic compound that features a benzene ring substituted with a nitro group at the third position and a hydroxyethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyethyl)-3-nitrobenzoic acid typically involves the nitration of 4-(2-Hydroxyethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is then neutralized, and the product is purified through recrystallization or other suitable purification techniques.

Types of Reactions:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-nitro-4-carboxybenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents like tin(II) chloride.

    Substitution: The hydroxyethyl group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: 3-nitro-4-carboxybenzoic acid.

    Reduction: 4-(2-Aminoethyl)-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Hydroxyethyl)-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro and hydroxyethyl functional groups.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyethyl)-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A buffering agent used in biological research.

    4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid (HEPPS): Another buffering agent with similar applications.

Uniqueness: 4-(2-Hydroxyethyl)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a hydroxyethyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

134403-90-0

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

4-(2-hydroxyethyl)-3-nitrobenzoic acid

InChI

InChI=1S/C9H9NO5/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5,11H,3-4H2,(H,12,13)

InChI Key

MSFYYWJRJJCOEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CCO

Origin of Product

United States

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